2-Chlorodideoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorodideoxyadenosine, also known as cladribine, is a synthetic purine nucleoside analog. It is structurally similar to deoxyadenosine, with a chlorine atom substituted at the 2-position of the purine ring. This compound is primarily known for its use in the treatment of certain hematologic malignancies, such as hairy cell leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorodideoxyadenosine typically involves the glycosylation of a purine base with an activated carbohydrate. One common method is the stereoselective anion glycosylation of purine potassium salt with glycosyl chloride in binary solvent mixtures . Another approach involves the use of microbiological transglycosylation using recombinant Escherichia coli strains .
Industrial Production Methods: Industrial production of this compound often employs a practical and efficient process developed via the Vorbrugge glycosylation of silylated base with 1-acetoxy 2-deoxyribofuranose derivative . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorodideoxyadenosine undergoes various chemical reactions, including substitution and glycosylation reactions. The compound is resistant to deamination by adenosine deaminase, which is a key factor in its stability and efficacy .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include glycosyl chloride, diethylaminosulfur trifluoride (DAST), and various purine nucleobase derivatives . Reaction conditions often involve binary solvent mixtures and elevated temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include its triphosphate form, which is an active metabolite that inhibits DNA synthesis and ribonucleotide reductase activity .
Scientific Research Applications
2-Chlorodideoxyadenosine has a wide range of scientific research applications. In medicine, it is used for the treatment of hematologic malignancies such as hairy cell leukemia, chronic lymphocytic leukemia, and other lymphoid malignancies . In biology, it is used to study the effects of purine nucleoside analogs on cellular processes and DNA synthesis . Additionally, it has applications in chemistry for the synthesis of other nucleoside analogs and in industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-chlorodideoxyadenosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and ribonucleotide reductase activity . The compound enters cells through an efficient transport system and is phosphorylated to its active triphosphate form. This active metabolite inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination . The molecular targets and pathways involved include DNA polymerase and ribonucleotide reductase .
Comparison with Similar Compounds
2-Chlorodideoxyadenosine is unique among purine nucleoside analogs due to its resistance to deamination by adenosine deaminase and its potent cytotoxic effects on lymphocytes . Similar compounds include fludarabine, pentostatin, and clofarabine, which also belong to the class of purine nucleoside analogs . this compound is distinguished by its specific activity against lymphoid malignancies and its favorable toxicity profile .
Properties
CAS No. |
114849-58-0 |
---|---|
Molecular Formula |
C10H12ClN5O2 |
Molecular Weight |
269.69 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI Key |
FNLILOONPKMGST-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Cl)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.